Product packaging for m-Anisidine, 4-((5-p-tolylpentyl)oxy)-(Cat. No.:CAS No. 15382-79-3)

m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Cat. No.: B1676042
CAS No.: 15382-79-3
M. Wt: 299.4 g/mol
InChI Key: ZIQFKVOTQUTRCT-UHFFFAOYSA-N
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Description

m-Anisidine, 4-((5-p-tolylpentyl)oxy)- is a synthetic organic compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol . This bioactive chemical is supplied for use in non-clinical laboratory research applications. Its structure is characterized as a derivative of 3-methoxyaniline (m-anisidine), which is one of three isomers of methoxy-containing aniline , further functionalized with a 5-(p-tolyl)pentyloxy chain . The systematic IUPAC name for this compound is 3-methoxy-4-[5-(4-methylphenyl)pentoxy]aniline . Researchers can utilize the provided identifiers—SMILES (CC1=CC=C(C=C1)CCCCCOC2=C(C=C(C=C2)N)OC) and InChIKey (ZIQFKVOTQUTRCT-UHFFFAOYSA-N)—for database searches, computational modeling, and structure-activity relationship (SAR) studies . As an aromatic amine derivative, this class of compounds is often investigated for its potential as a building block in organic synthesis, in the development of novel chemical entities, and in materials science research . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO2 B1676042 m-Anisidine, 4-((5-p-tolylpentyl)oxy)- CAS No. 15382-79-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15382-79-3

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

3-methoxy-4-[5-(4-methylphenyl)pentoxy]aniline

InChI

InChI=1S/C19H25NO2/c1-15-7-9-16(10-8-15)6-4-3-5-13-22-18-12-11-17(20)14-19(18)21-2/h7-12,14H,3-6,13,20H2,1-2H3

InChI Key

ZIQFKVOTQUTRCT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCCCCOC2=C(C=C(C=C2)N)OC

Canonical SMILES

CC1=CC=C(C=C1)CCCCCOC2=C(C=C(C=C2)N)OC

Appearance

Solid powder

Other CAS No.

15382-79-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Origin of Product

United States

Synthetic Methodologies and Route Optimization for M Anisidine, 4 5 P Tolylpentyl Oxy

Retrosynthetic Analysis of m-Anisidine (B1676023), 4-((5-p-tolylpentyl)oxy)-

A retrosynthetic analysis of the target molecule reveals several key disconnections that can form the basis of a synthetic plan. The primary bonds to consider for disconnection are the ether linkage and the amine functionality on the aromatic ring.

Disconnection Strategies for the Ether Linkage

The most logical disconnection is the carbon-oxygen bond of the ether. This leads to two primary precursor fragments: a substituted aminophenol and a p-tolylpentyl electrophile. This disconnection suggests a forward synthesis involving the alkylation of a phenolic hydroxyl group.

Figure 1: Retrosynthetic Disconnection of the Ether Linkage

This strategy is advantageous as it builds the molecule by connecting two key synthons, allowing for modularity in the synthesis.

Disconnection Strategies for the Amine Functionality

Alternatively, the carbon-nitrogen bond of the amine can be disconnected. This would involve the introduction of the amino group at a later stage of the synthesis. A common precursor for an aniline (B41778) is the corresponding nitro compound, which can be reduced to the amine. organic-chemistry.orgresearchgate.netwikipedia.org This approach suggests a synthesis starting from a nitro-substituted aromatic ether.

Figure 2: Retrosynthetic Disconnection via the Amine Functionality

Another modern approach for this disconnection is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. beilstein-journals.orgwikipedia.orgrsc.orgstackexchange.comorganic-chemistry.org This would involve a precursor such as 3-bromo-4-((5-p-tolylpentyl)oxy)anisole.

Considerations for the p-Tolylpentyl Moiety

The 5-p-tolylpentyl side chain can be synthesized separately and then attached to the aromatic core. A logical precursor is 5-(p-tolyl)pentan-1-ol, which can be converted to a suitable electrophile, such as 5-(p-tolyl)pentyl bromide, for the etherification reaction. The synthesis of this alcohol could be achieved through a Grignard reaction between p-tolylmagnesium bromide and a suitable five-carbon electrophile, such as 5-bromopentan-1-ol protected at the hydroxyl group.

Classical and Modern Synthetic Routes to m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Based on the retrosynthetic analysis, several synthetic routes can be devised, employing both classical and modern methodologies.

Alkylation Reactions for Ether Formation

The formation of the ether linkage is a critical step in the synthesis. Both classical and modern methods are well-suited for this transformation.

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with a primary alkyl halide. organic-synthesis.commasterorganicchemistry.comwikipedia.org In this context, 3-amino-4-methoxyphenol would be deprotonated with a suitable base to form the phenoxide, which would then react with 5-(p-tolyl)pentyl bromide. A crucial consideration is the potential for N-alkylation of the amino group. To avoid this, the amino group may require protection prior to the etherification step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). fishersci.co.ukorganic-chemistry.orgcem.com

Mitsunobu Reaction: A modern alternative for ether synthesis is the Mitsunobu reaction. missouri.eduorganic-chemistry.orgwikipedia.org This reaction allows for the coupling of an alcohol (in this case, 3-amino-4-methoxyphenol) with another alcohol (5-(p-tolyl)pentan-1-ol) in the presence of a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). missouri.eduorganic-chemistry.orgwikipedia.org The Mitsunobu reaction often proceeds under milder conditions than the Williamson ether synthesis and can be highly efficient for the formation of aryl ethers.

Method Reactants Reagents General Conditions Potential Issues
Williamson Ether Synthesis3-amino-4-methoxyphenol, 5-(p-tolyl)pentyl bromideBase (e.g., NaH, K2CO3)Anhydrous polar aprotic solvent (e.g., DMF, THF)N-alkylation of the amine, requires protection/deprotection steps.
Mitsunobu Reaction3-amino-4-methoxyphenol, 5-(p-tolyl)pentan-1-olPPh3, DEAD or DIADAnhydrous THF or other suitable solvent, typically at 0°C to room temperature.Stoichiometric phosphine oxide byproduct can complicate purification.

Interactive Data Table: Comparison of Ether Formation Methods (This is a simplified representation of an interactive table. In a digital format, users could filter and sort the data.)

Select a method to see more details:

[Williamson Ether Synthesis]

[Mitsunobu Reaction]

Details for Williamson Ether Synthesis:

Advantages: Utilizes readily available and relatively inexpensive reagents. It is a well-established and robust reaction.

Details for Mitsunobu Reaction:

Advantages: Proceeds under mild and neutral conditions, often with high yields. It offers good functional group tolerance.

Disadvantages: Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can make purification challenging. The reagents (phosphine and azodicarboxylate) are also relatively expensive.

Amine Functionalization Approaches

The introduction of the amine group can be achieved either before or after the formation of the ether linkage.

Reduction of a Nitro Group: A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. organic-chemistry.orgresearchgate.netwikipedia.orgrsc.orgrsc.org The synthesis would begin with a nitrophenol derivative, such as 3-nitro-4-methoxyphenol. This starting material would first undergo etherification with 5-(p-tolyl)pentyl bromide to yield 4-((5-p-tolylpentyl)oxy)-3-nitroanisole. Subsequent reduction of the nitro group would provide the target molecule, m-Anisidine, 4-((5-p-tolylpentyl)oxy)-. A variety of reducing agents can be employed for this transformation, ranging from classical methods like tin or iron in acidic media to modern catalytic hydrogenation.

Reducing Agent/System Typical Conditions Advantages Disadvantages
Sn/HCl or Fe/HClAcidic aqueous solution, heatingInexpensive and effectiveProduces metallic waste, can be harsh
Catalytic Hydrogenation (H2/Pd-C)Pressurized hydrogen, alcoholic solventClean reaction, high yieldsRequires specialized high-pressure equipment
Na2S2O4 (Sodium Dithionite)Aqueous or alcoholic solutionMild conditionsCan sometimes lead to over-reduction or side products

Interactive Data Table: Comparison of Nitro Group Reduction Methods (This is a simplified representation of an interactive table.)

Select a reducing agent to see more details:

[Sn/HCl or Fe/HCl]

[Catalytic Hydrogenation]

[Sodium Dithionite]

Details for Sn/HCl or Fe/HCl:

Mechanism: Involves the transfer of electrons from the metal to the nitro group in the presence of a proton source.

Work-up: Typically requires neutralization of the acid and filtration to remove metal salts.

Details for Catalytic Hydrogenation:

Mechanism: Hydrogen gas is activated on the surface of a metal catalyst (like palladium on carbon) and then transferred to the nitro group.

Work-up: Simple filtration to remove the catalyst.

Details for Sodium Dithionite:

Mechanism: A complex redox reaction where dithionite is oxidized and the nitro group is reduced.

Work-up: Typically involves extraction and purification.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction provides a modern and versatile route to anilines. beilstein-journals.orgwikipedia.orgrsc.orgstackexchange.comorganic-chemistry.org The synthesis would start with the ether, 4-((5-p-tolylpentyl)oxy)anisole, which would then be halogenated (e.g., brominated) at the 3-position. The resulting aryl bromide would then be coupled with an ammonia equivalent, such as benzophenone imine followed by hydrolysis, or directly with ammonia under optimized conditions, to yield the final product. wikipedia.org This method offers high functional group tolerance and can often be performed under relatively mild conditions.

Multi-step Synthetic Sequences

Given the structure of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, a plausible and efficient synthetic approach would involve the convergence of two key fragments: a substituted anisidine core and a tolyl-containing pentoxy side chain. A common and effective method for forming the ether linkage is the Williamson ether synthesis.

A proposed multi-step synthetic pathway is outlined below:

Step 1: Synthesis of the Alkyl Halide Fragment (5-p-tolylpentyl bromide)

The synthesis would commence with the preparation of the alkylating agent. This can be achieved starting from p-tolualdehyde and proceeding through a Wittig reaction with a four-carbon phosphorane to introduce the pentenyl chain. Subsequent hydrogenation would yield 5-p-tolylpentan-1-ol, which can then be converted to the corresponding bromide.

Wittig Reaction: p-Tolualdehyde is reacted with the ylide generated from (4-bromobutyl)triphenylphosphonium bromide to form 1-(pent-4-en-1-yl)-4-methylbenzene.

Hydrogenation: The resulting alkene is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) to yield 5-p-tolylpentan-1-ol.

Bromination: The alcohol is then converted to 5-p-tolylpentyl bromide using a reagent like phosphorus tribromide (PBr₃).

Step 2: Preparation of the Phenolic Anisidine Core (4-amino-2-methoxyphenol)

The synthesis of the aromatic core could start from commercially available m-anisidine.

Nitration: Selective nitration of m-anisidine at the para-position relative to the amino group is required. This step needs careful control of reaction conditions to achieve the desired regioselectivity.

Hydroxylation: The nitro group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This would yield 4-amino-2-methoxyphenol.

Step 3: Williamson Ether Synthesis

The final step involves the coupling of the two synthesized fragments.

The phenolic hydroxyl group of 4-amino-2-methoxyphenol is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide.

This phenoxide is then reacted with the previously synthesized 5-p-tolylpentyl bromide. The nucleophilic phenoxide displaces the bromide ion in an Sₙ2 reaction, forming the desired ether linkage and yielding the final product, m-Anisidine, 4-((5-p-tolylpentyl)oxy)-.

An alternative approach for the phenolic core could involve starting with vanillin, protecting the hydroxyl group, performing a Baeyer-Villiger oxidation, followed by hydrolysis, nitration, and reduction to arrive at a suitably substituted aminophenol derivative. However, the route starting from m-anisidine is more direct if the regioselectivity of the substitution reactions can be adequately controlled.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The choice of solvent is critical, particularly in the Williamson ether synthesis step. The solvent must be able to dissolve the reactants but should not react with them. For the Sₙ2 reaction between the phenoxide and the alkyl bromide, polar aprotic solvents are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophilic phenoxide anion, thus increasing its reactivity.

Table 1: Effect of Different Solvents on the Yield of a Representative Williamson Ether Synthesis

SolventDielectric Constant (ε)Typical Reaction Time (hours)Representative Yield (%)
Dimethylformamide (DMF)37692
Acetonitrile (CH₃CN)36885
Acetone211275
Tetrahydrofuran (THF)7.61270
Dichloromethane (DCM)9.11860

Note: The data in this table is illustrative for a typical Williamson ether synthesis and may not represent the actual results for the synthesis of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-.

As indicated in the table, solvents like DMF and acetonitrile often lead to higher yields and shorter reaction times due to their ability to facilitate Sₙ2 reactions.

Catalysts play a crucial role in several steps of the proposed synthesis.

Hydrogenation: The reduction of the double bond in the side chain precursor is typically catalyzed by a heterogeneous catalyst. Palladium on carbon (Pd/C) is a common and efficient choice. The catalyst loading and hydrogen pressure are key parameters to optimize for complete saturation of the double bond without causing other unwanted reductions.

Phase-Transfer Catalysts: In the Williamson ether synthesis, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide) can be employed, especially if a biphasic solvent system is used with an inorganic base like potassium carbonate. The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs, thereby increasing the reaction rate.

Table 2: Influence of Phase-Transfer Catalysts on Ether Synthesis

CatalystCatalyst Loading (mol%)Reaction Time (hours)Representative Yield (%)
None02445
Tetrabutylammonium bromide (TBAB)5890
18-Crown-65695

Note: This data is representative and illustrates the potential impact of a PTC on a similar reaction.

Temperature and pressure are fundamental parameters that need to be carefully controlled to maximize yield and minimize side reactions.

Pressure: Pressure is a significant parameter primarily in the hydrogenation step. Higher hydrogen pressures generally lead to faster reaction rates. However, the pressure needs to be optimized in conjunction with the catalyst loading and temperature to ensure a safe and efficient process. High-pressure equipment may be required, which has implications for the scalability of the synthesis.

Green Chemistry Principles in the Synthesis of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Incorporating green chemistry principles into the synthesis is essential for developing environmentally benign and sustainable chemical processes.

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. Reactions with high atom economy are preferred as they generate less waste.

Wittig Reaction: The Wittig reaction, while effective for C-C bond formation, has a poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct.

Williamson Ether Synthesis: This reaction generally has a good atom economy, with the main byproduct being a simple salt (e.g., NaBr or KBr).

Table 3: Atom Economy of Key Reaction Types in the Proposed Synthesis

Reaction TypeKey ReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Wittig ReactionPhosphonium ylide, AldehydeAlkeneTriphenylphosphine oxide~20-30%
HydrogenationAlkene, H₂AlkaneNone100%
Williamson Ether SynthesisPhenoxide, Alkyl HalideEtherSalt (e.g., NaBr)~70-85%

Note: The atom economy values are estimates and depend on the specific molecular weights of the reactants used.

Solvent Minimization and Replacement Strategies

In the synthesis of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, which involves key steps such as etherification and nitro group reduction, the principles of green chemistry guide the selection and use of solvents to minimize environmental impact. Traditional synthetic routes often rely on volatile and hazardous organic solvents. However, modern methodologies focus on solvent replacement and minimization to enhance the sustainability of the process.

The formation of the ether linkage, likely proceeding via a Williamson ether synthesis, traditionally employs polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. acs.orgnih.govjk-sci.comwikipedia.org While effective at promoting the SN2 reaction between a phenoxide and an alkyl halide, these solvents pose significant health and environmental risks. whiterose.ac.uk Green chemistry initiatives have identified several safer, more sustainable alternatives. Bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF), which can be produced from renewable resources like corncobs, and cyclopentyl methyl ether (CPME) are preferable substitutes for ethers like THF and 1,4-dioxane. nih.govwhiterose.ac.uk These alternatives often exhibit lower toxicity, reduced peroxide formation, and greater stability. nih.gov

Strategies to minimize solvent volume are also critical. Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reagents in immiscible phases, thereby reducing the need for large quantities of organic solvents that would otherwise be required to create a single phase. researchgate.netfzgxjckxxb.comacs.orgwisdomlib.org Quaternary ammonium salts are common phase-transfer catalysts that shuttle the phenoxide nucleophile from an aqueous or solid phase into the organic phase containing the alkyl halide. fzgxjckxxb.combiomedres.us This approach can allow the use of water or reduce the reliance on organic solvents, aligning with green chemistry principles. fzgxjckxxb.comwisdomlib.org

Furthermore, solvent-free, or "neat," reaction conditions represent an ideal scenario for waste reduction. pharmafeatures.com Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to initiate reactions, can enable the Williamson ether synthesis to proceed without any bulk solvent, drastically reducing waste and energy consumption. pharmafeatures.com Some studies have shown efficient etherification of phenols under solvent-free conditions using a solid base like potassium carbonate. researchgate.net

For the subsequent reduction of a nitroaromatic precursor to the final aniline product, traditional methods often use iron or tin in acidic solutions. researchgate.netmdpi.com Catalytic hydrogenation offers a much greener alternative, typically employing catalysts like palladium-on-carbon (Pd/C) or Raney nickel. wikipedia.org This process can be run in more benign solvents such as ethanol or even water, with water being the only theoretical by-product. researchgate.netmdpi.com

The following table compares conventional solvents with greener alternatives for the key etherification step.

SolventTypeBoiling Point (°C)Key IssuesGreener Alternative(s)
DMF (N,N-Dimethylformamide)Conventional Polar Aprotic153Reproductive toxicity, high boiling pointCyrene, Dimethyl isosorbide (DMI)
DMSO (Dimethyl sulfoxide)Conventional Polar Aprotic189Difficult to remove, high boiling pointCyrene, GVL (γ-Valerolactone)
THF (Tetrahydrofuran)Conventional Ether66Forms explosive peroxides, suspected carcinogen2-MeTHF, CPME (Cyclopentyl methyl ether)
AcetonitrileConventional Polar Aprotic82Toxic, volatileAcetone, Ethyl Lactate
1,4-DioxaneConventional Ether101Carcinogen, peroxide former2-MeTHF, CPME, TAME (tert-Amyl methyl ether)

Waste Reduction and By-product Management

A primary goal in optimizing the synthesis of m-Anisidine, 4-((5-p-tolylpentyl)oxy)- is the minimization of waste, which is quantified using metrics like atom economy and the Environmental Factor (E-factor). Atom economy measures the efficiency of a reaction in converting reactant atoms to the desired product, while the E-factor is the ratio of the mass of waste to the mass of the product.

In the Williamson ether synthesis step, the primary by-product is an inorganic salt (e.g., sodium bromide if sodium hydride is the base and an alkyl bromide is used), which is formed stoichiometrically. jk-sci.comwikipedia.org While this salt has a low hazard profile and can be removed with aqueous washes, it still contributes to the waste stream. The more significant sources of waste arise from side reactions. The main competing reaction is E2 elimination, which is favored when using sterically hindered (secondary or tertiary) alkyl halides. jk-sci.commasterorganicchemistry.com To synthesize the target molecule, a primary halide, 1-halo-5-(p-tolyl)pentane, would be the preferred electrophile, as primary substrates are excellent for SN2 reactions and minimize the likelihood of elimination. wikipedia.orgmasterorganicchemistry.com Another potential side reaction for phenoxides is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom, though this is typically a minor pathway. jk-sci.com

The reduction of the nitro group is a step where significant waste reduction can be achieved. The classical Béchamp reduction, using iron filings in hydrochloric acid, has a very poor atom economy and generates large quantities of iron oxide sludge, posing a significant disposal challenge. researchgate.net

Catalytic hydrogenation represents a superior alternative with high atom economy. In this process, a small, recyclable amount of a catalyst (e.g., Pd, Pt, Ni) is used with a hydrogen source (H₂ gas or a transfer agent like hydrazine or formic acid) to reduce the nitro group. wikipedia.org The only stoichiometric by-product is water, making it an inherently cleaner process. The catalyst can be filtered and reused, further minimizing waste. mdpi.commdpi.com Recent advancements include the use of continuous-flow reactors, which can improve reaction efficiency, reduce waste, and enhance safety for catalytic hydrogenations. mdpi.com

The table below compares two potential routes for the nitro group reduction step, highlighting the differences in waste generation.

ParameterStoichiometric Reduction (e.g., Fe/HCl)Catalytic Hydrogenation (e.g., H₂/Pd-C)
Principle Use of a stoichiometric amount of metal reductant in acid.Use of a catalytic amount of metal with a hydrogen source.
Atom Economy LowVery High
Primary By-products Metal oxides/salts (large volume)Water
E-Factor High (>>10)Low (<1)
Waste Management Issues Disposal of heavy metal sludge is required. researchgate.netmdpi.comCatalyst recovery and recycling; minimal waste stream. mdpi.com
Environmental Impact Significant due to metal waste and acidic effluent.Minimal; considered a green chemistry benchmark.

By strategically selecting reaction pathways that maximize atom economy and employing modern techniques like catalysis and solvent minimization, the synthesis of m-Anisidine, 4-((5-p-tolylpentyl)oxy)- can be designed to be both efficient and environmentally responsible.

Investigation of Chemical Reactivity and Transformation Pathways of M Anisidine, 4 5 P Tolylpentyl Oxy

Mechanistic Studies of Reactions Involving the Anisidine Core

The anisidine core, characterized by an electron-rich aromatic ring bearing both an amino (-NH2) and a methoxy (B1213986) (-OCH3) group, is the primary site of reactivity. These electron-donating groups activate the ring, making it susceptible to a variety of transformations.

Electrophilic Aromatic Substitution Reactions

The amino and methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org Given the substitution pattern of m-Anisidine (B1676023), 4-((5-p-tolylpentyl)oxy)-, the positions ortho and para to the strongly activating amino group are key sites for electrophilic attack. The methoxy group further enhances the electron density of the ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring.

Nitration: Substitution with a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Addition of alkyl or acyl groups.

The regioselectivity of these reactions is dictated by the combined directing effects of the existing substituents. The amino group is a powerful ortho, para-director, as is the methoxy group. The bulky 4-((5-p-tolylpentyl)oxy)- group may sterically hinder substitution at one of the ortho positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Products
Bromination Br+ Substitution at positions ortho/para to the amino group
Nitration NO2+ Substitution at positions ortho/para to the amino group

Nucleophilic Reactions at the Amine Nitrogen

The lone pair of electrons on the amine nitrogen makes it a nucleophilic center. It can react with various electrophiles, leading to the formation of new N-C or N-heteroatom bonds.

Key reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (HNO2) to form a diazonium salt, a versatile intermediate for introducing a wide range of functional groups.

The reactivity of the amine can be modulated by the electronic properties of the aromatic ring. The electron-donating groups on the ring increase the nucleophilicity of the amine.

Oxidative Transformations

The anisidine core is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The amino group is often the initial site of oxidation. Peroxidative metabolism of anisidine isomers is known to yield reactive intermediates like diimine and quinone imine. nih.gov These electrophilic species can react with nucleophiles. nih.gov

Human CYP enzymes can catalyze the oxidative metabolism of anisidine derivatives. nih.gov The oxidation of substituted anilines can be catalyzed by enzymes like horseradish peroxidase, proceeding through radical intermediates. researchgate.net

Table 2: Potential Oxidative Transformation Products

Oxidizing Agent Potential Products
Peroxidases/H2O2 Diimines, Quinone imines, Azo dimers, Polymers nih.gov
Mild Oxidants Nitroso or nitro compounds

Reactivity of the Alkyl Ether Chain

The 4-((5-p-tolylpentyl)oxy)- group, while generally less reactive than the anisidine core, can undergo specific transformations, primarily involving the ether linkage.

Cleavage Reactions of the Ether Linkage

The most common reaction of aryl alkyl ethers is the cleavage of the C-O bond by strong acids, such as HBr or HI. libretexts.orglibretexts.orgucalgary.ca The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. ucalgary.ca

In the case of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, acidic cleavage would be expected to yield 3-amino-4-hydroxymethoxybenzene (a phenol) and 1-halo-5-p-tolylpentane. The cleavage occurs at the alkyl-oxygen bond because nucleophilic attack on the sp2-hybridized aromatic carbon is disfavored. libretexts.orglibretexts.org

Mechanism of Acidic Ether Cleavage:

Protonation of the ether oxygen by the strong acid.

Nucleophilic attack by the halide ion on the less sterically hindered carbon of the alkyl chain adjacent to the oxygen.

Displacement of the phenoxide as a leaving group.

Reductive cleavage of aryl alkyl ethers can also be achieved using various catalytic systems, sometimes even in the absence of an external reductant. nih.govrsc.org

Functionalization of the Alkyl Chain

While the alkyl chain is relatively inert, functionalization can be achieved under specific conditions, often involving radical reactions. Photoredox catalysis, for instance, can enable the distal C-H functionalization of alkoxyarenes. rsc.org This allows for the introduction of new functional groups at positions along the alkyl chain that are typically unreactive.

Highly selective photocatalytic functionalization of the α-aryloxyalkyl C-H bond in aryl alkyl ethers has also been reported. researchgate.net This involves the single-electron oxidation of the arene followed by deprotonation to form a radical, which can then react with various electrophiles. researchgate.net

Table 3: Summary of Compound Names

Compound Name
m-Anisidine, 4-((5-p-tolylpentyl)oxy)-
3-amino-4-hydroxymethoxybenzene

Role of the p-Tolyl Group in Directing Reactivity

The p-tolyl group is generally considered to be weakly electron-donating. This effect stems from two primary contributions:

Inductive Effect: The alkyl (methyl) group attached to the phenyl ring is electron-releasing through the sigma bond network, which slightly increases the electron density of the tolyl ring.

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the tolyl ring, further enhancing its electron density.

These electron-donating characteristics of the p-tolyl group can have a modest, long-range electronic influence on the m-anisidine core through the pentoxy bridge. However, the primary electronic drivers of reactivity on the m-anisidine ring are the potent electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups directly attached to it. These groups strongly activate the ring towards electrophilic aromatic substitution.

Group Electronic Effect on Aromatic Ring Nature
Amino (-NH₂)Strongly ActivatingElectron-Donating (Resonance)
Methoxy (-OCH₃)Strongly ActivatingElectron-Donating (Resonance)
p-TolylWeakly ActivatingElectron-Donating (Inductive/Hyperconjugation)

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In the case of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, the p-tolyl group is situated at the end of a five-carbon aliphatic chain, which provides significant conformational flexibility.

Derivatization Strategies for m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

The presence of a primary aromatic amine functionality makes m-Anisidine, 4-((5-p-tolylpentyl)oxy)- a versatile substrate for various derivatization reactions. These transformations can be used to introduce new functional groups and modify the molecule's physicochemical properties.

The nucleophilic amino group of m-Anisidine, 4-((5-p-tolylpentyl)oxy)- can readily react with carboxylic acid derivatives to form stable amide linkages. This is a common and robust method for chemical modification.

Reaction with Acyl Chlorides: A straightforward method for amide synthesis involves the reaction of the amine with an acyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

Reaction with Carboxylic Acids: Direct condensation with a carboxylic acid can be achieved using a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid. numberanalytics.comacs.org

Reactant Reagent/Conditions Product Type
Acetyl ChloridePyridine, CH₂Cl₂N-acetyl derivative
Benzoyl ChlorideTriethylamine, THFN-benzoyl derivative
Acetic AcidEDC, DMAP, CH₂Cl₂N-acetyl derivative
Benzoic AcidDCC, CH₂Cl₂N-benzoyl derivative

Primary aromatic amines undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comtandfonline.com This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The formation of the C=N double bond can be a reversible process.

The reaction of m-Anisidine, 4-((5-p-tolylpentyl)oxy)- with various carbonyl compounds would yield a range of imine derivatives, each with distinct electronic and structural features. Aromatic aldehydes are generally more reactive in this context than ketones. masterorganicchemistry.com

Carbonyl Reactant Conditions Product Type
BenzaldehydeToluene, cat. H⁺, Dean-StarkN-benzylidene imine
Acetonecat. H⁺, refluxN-isopropylidene imine
4-MethoxybenzaldehydeEthanol, cat. H⁺, refluxN-(4-methoxybenzylidene) imine

The m-anisidine ring is highly activated towards electrophilic aromatic substitution due to the powerful ortho, para-directing effects of the amino and methoxy groups. uobabylon.edu.iq The positions on the ring are numbered starting from the carbon bearing the amino group as C1, the methoxy group at C3, and the ether linkage at C4.

The directing effects of the existing substituents are as follows:

-NH₂ group (at C1): Strongly activating, directs to positions 2 and 6 (ortho) and 4 (para). Position 4 is already substituted.

-OCH₃ group (at C3): Strongly activating, directs to positions 2 and 4 (ortho) and 6 (para). Position 4 is already substituted.

-OR group (at C4): Activating, directs to positions 3 and 5 (ortho). Position 3 is already substituted.

Considering these combined effects, the most electron-rich and sterically accessible positions for electrophilic attack are C2 and C6. Position 5 is less activated. Therefore, reactions such as halogenation, nitration, or sulfonation would be expected to yield predominantly 2- and/or 6-substituted products.

Reaction Reagents Expected Major Product(s)
BrominationBr₂, Acetic Acid2-Bromo and/or 6-Bromo derivative
NitrationHNO₃, H₂SO₄2-Nitro and/or 6-Nitro derivative
SulfonationFuming H₂SO₄2-Sulfonic acid and/or 6-Sulfonic acid derivative

Computational Chemistry and Theoretical Modeling of M Anisidine, 4 5 P Tolylpentyl Oxy

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a powerful lens through which to examine the intricacies of molecular systems. For m-Anisidine (B1676023), 4-((5-p-tolylpentyl)oxy)-, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential landscape, all of which are fundamental to its chemical character.

Table 1: Calculated Electronic Properties of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Property Value
Total Energy (Hartree) -1057.3
Dipole Moment (Debye) 2.85
Ionization Potential (eV) 7.21

Note: The values in this table are hypothetical and representative of what might be expected from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

The spatial distribution of the HOMO and LUMO in m-Anisidine, 4-((5-p-tolylpentyl)oxy)- would likely show the HOMO localized primarily on the electron-rich methoxy (B1213986) and amino-substituted benzene (B151609) ring, indicating this region as the probable site for electrophilic attack. Conversely, the LUMO would be expected to be distributed more broadly across the aromatic systems.

Table 2: Frontier Molecular Orbital Energies for m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Molecular Orbital Energy (eV)
HOMO -5.89
LUMO -1.23

Note: The values in this table are hypothetical and representative of what might be expected from DFT calculations.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, the ESP map would be expected to show negative potential (typically colored red) around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. These areas represent likely sites for interaction with electrophiles. Regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms, particularly those of the amine group. This visualization is invaluable for predicting intermolecular interactions and the molecule's binding orientation with other species.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentoxy chain and the rotational freedom around various single bonds in m-Anisidine, 4-((5-p-tolylpentyl)oxy)- give rise to a complex conformational landscape. Understanding this landscape and the dynamic behavior of the molecule is crucial for a complete picture of its properties.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is typically achieved through computational methods that systematically explore the potential energy surface. For m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, the primary degrees of freedom would be the torsion angles along the pentoxy chain and the orientation of the tolyl and anisidine groups. Energy minimization calculations would reveal the most stable conformer, which is the one that the molecule is most likely to adopt in its ground state. A thorough conformational search would likely identify several low-energy conformers with different spatial arrangements of the tolyl and anisidine moieties.

Table 3: Relative Energies of Hypothetical Low-Energy Conformers of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Conformer Relative Energy (kcal/mol) Key Dihedral Angle(s) (°)
1 (Global Minimum) 0.00 C-O-C-C = 178.5
2 1.25 C-O-C-C = -65.2

Note: The values in this table are hypothetical and intended to illustrate the concept of a conformational landscape.

Reaction Mechanism Elucidation via Computational Methods

The elucidation of reaction mechanisms through computational methods is a cornerstone of modern chemistry. This involves mapping the energetic landscape of a reaction, identifying key intermediates, and characterizing the transition states that connect them.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

UV-Vis Absorption Spectra Simulations

Computational chemistry provides a powerful lens for understanding the electronic transitions that govern the absorption of ultraviolet and visible light in molecules. For m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, theoretical simulations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting its UV-Vis absorption spectrum. While direct computational studies on this specific molecule are not extensively available in public literature, a robust analysis can be constructed by examining theoretical data from closely related analogues, such as anisidine isomers, and by applying established principles of computational spectroscopy.

The electronic absorption profile of m-Anisidine, 4-((5-p-tolylpentyl)oxy)- is primarily determined by the chromophore of the substituted benzene ring, which includes an amino (-NH2), a methoxy (-OCH3), and a large 4-((5-p-tolylpentyl)oxy)- group. These substituents act as auxochromes, modifying the absorption characteristics of the benzene ring through their electron-donating properties. The amino and alkoxy groups, in particular, are known to cause a bathochromic (red) shift of the primary absorption bands of benzene, moving them to longer wavelengths, and increasing their intensity.

Simulations for analogous compounds, such as o-anisidine, have been successfully carried out using TD-DFT calculations with the B3LYP functional and a 6-311++G** basis set. researchgate.net This level of theory is widely recognized for providing a reliable balance between computational cost and accuracy for organic molecules. mdpi.comrsc.org Such studies typically involve geometry optimization of the ground state, followed by the calculation of vertical excitation energies and oscillator strengths to simulate the absorption spectrum. The inclusion of a solvent model, often using the Polarizable Continuum Model (PCM), is crucial for accurately representing the spectral behavior in solution, as solvent-solute interactions can influence the energies of the molecular orbitals involved in the electronic transitions.

For a molecule like m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, the key electronic transitions are expected to be of the π → π* type, originating from the aromatic system. The Highest Occupied Molecular Orbital (HOMO) is likely to be delocalized over the electron-rich aniline (B41778) ring, with significant contributions from the nitrogen and oxygen lone pairs. The Lowest Unoccupied Molecular Orbital (LUMO) will also be a π* orbital of the aromatic system. The energy gap between these frontier orbitals is the primary determinant of the wavelength of the main absorption band.

The table below presents theoretical data for the primary electronic transitions of o-anisidine, a structural isomer of the m-anisidine core, calculated at the TD-B3LYP/6-311++G** level of theory in the gas phase. researchgate.net This data serves as a valuable proxy for understanding the types of transitions and the spectral regions of interest for m-Anisidine, 4-((5-p-tolylpentyl)oxy)-.

Table 1: Calculated UV-Vis Spectral Data for o-Anisidine (Analogue Compound)

Wavelength (λ) (nm) Oscillator Strength (f) Major Orbital Contributions Transition Type
285 0.031 HOMO -> LUMO π -> π*
239 0.121 HOMO-1 -> LUMO π -> π*
208 0.057 HOMO-3 -> LUMO π -> π*

This data is for the analogue compound o-anisidine and is used to infer the likely spectral properties of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-. Source: Adapted from computational studies on o-anisidine. researchgate.net

For m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, it is predicted that the main absorption bands would appear in similar regions. The presence of the additional large alkoxy group at the 4-position, para to the amino group, would likely enhance the electron-donating capacity into the ring, potentially causing a further bathochromic shift compared to o-anisidine. The most intense absorption band would correspond to the transition with the highest oscillator strength, which, by analogy, is likely to be a HOMO to LUMO+1 or similar π → π* transition. A comprehensive theoretical study would involve mapping the molecular orbitals to confirm the specific nature of the charge transfer upon electronic excitation.

Exploration of Advanced Material Science Applications of M Anisidine, 4 5 P Tolylpentyl Oxy Excluding Specific Physical Properties

Polymer Chemistry Applications

The presence of the primary amine group on the anisidine ring makes m-Anisidine (B1676023), 4-((5-p-tolylpentyl)oxy)- a prime candidate for applications in polymer chemistry. This functionality allows it to act as a building block for various polymeric structures, from simple homopolymers to complex, functional networks.

Monomer for Polymerization Reactions

m-Anisidine, 4-((5-p-tolylpentyl)oxy)- can serve as a monomer in oxidative polymerization reactions, a common method for synthesizing polyaniline (PANI) and its derivatives. niscpr.res.innih.gov The polymerization is typically initiated by an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. nih.govscispace.com The resulting polymer would be a substituted polyaniline, with the 4-((5-p-tolylpentyl)oxy)- group acting as a side chain.

The bulky and flexible nature of this side chain is expected to significantly influence the properties of the resulting polymer. Unlike unsubstituted polyaniline, which is notoriously insoluble and difficult to process, the presence of the long alkoxy chain would likely enhance the polymer's solubility in common organic solvents. niscpr.res.innih.gov This improved processability is a critical factor for the fabrication of thin films and other functional materials. nih.gov However, the steric hindrance introduced by the side chain might also affect the polymerization kinetics and the final molecular weight of the polymer. rsc.org

Co-monomer in Advanced Polymeric Architectures

Beyond homopolymerization, m-Anisidine, 4-((5-p-tolylpentyl)oxy)- can be employed as a co-monomer with aniline (B41778) or other substituted anilines to create copolymers with tailored properties. researchgate.netresearchgate.net By varying the molar ratio of the co-monomers, it is possible to fine-tune the characteristics of the final material, such as its conductivity, solubility, and morphology. mdpi.com

For instance, copolymerizing with aniline could yield a material that balances the high conductivity of polyaniline with the enhanced solubility imparted by the 4-((5-p-tolylpentyl)oxy)- side chains. researchgate.net This approach allows for the creation of a new class of processable conducting polymers.

Below is an illustrative data table, based on typical findings for the copolymerization of aniline with substituted anilines, projecting the potential properties of copolymers incorporating m-Anisidine, 4-((5-p-tolylpentyl)oxy)-.

Monomer Feed Ratio (Aniline : Substituted Aniline)Expected Polymer SolubilityExpected Electrical Conductivity (S/cm)
90 : 10Moderate10⁻¹ - 10⁰
75 : 25Good10⁻² - 10⁻¹
50 : 50High10⁻⁴ - 10⁻³
25 : 75Very High10⁻⁶ - 10⁻⁵

Note: This data is hypothetical and intended to illustrate expected trends based on existing literature for analogous systems.

Incorporation into Polymer Networks for Functional Materials

The amine functionality of m-Anisidine, 4-((5-p-tolylpentyl)oxy)- also allows for its incorporation into cross-linked polymer networks. This can be achieved by reacting it with multifunctional cross-linking agents to form thermosetting resins or functional hydrogels. researchgate.net The long, flexible side chain would influence the network's cross-linking density and, consequently, its mechanical and thermal properties. Such functional materials could find applications in areas like coatings, adhesives, and as matrices for composites. nih.govnih.gov

Supramolecular Chemistry and Self-Assembly Studies

The structure of m-Anisidine, 4-((5-p-tolylpentyl)oxy)- is conducive to forming ordered structures through non-covalent interactions, a cornerstone of supramolecular chemistry. The interplay between the aromatic core, the hydrogen-bonding capable amine group, and the van der Waals interactions of the long side chain can drive the self-assembly of this molecule into complex architectures.

Design of Non-Covalent Interactions

Several types of non-covalent interactions can be envisaged for m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, including:

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds. rsc.orgacgih.org These interactions are highly directional and play a crucial role in the formation of ordered assemblies. nih.gov

π-π Stacking: The electron-rich anisidine and tolyl rings can engage in π-π stacking interactions, contributing to the stability of assembled structures. rsc.org

Van der Waals Forces: The long (5-p-tolylpentyl)oxy- side chain will participate in significant van der Waals interactions, which are critical for the packing of molecules in the solid state and in the formation of liquid crystalline phases. nih.gov

The combination of these interactions can lead to the formation of well-defined supramolecular structures. nih.gov

Formation of Ordered Structures

The amphiphilic nature of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, with its polar head (the anisidine group) and nonpolar tail (the tolylpentyl group), suggests its potential to self-assemble into various nanostructures in solution, such as micelles, nanofibers, or nanotubes. nih.govrsc.org The specific morphology would be dependent on factors like solvent polarity and concentration.

Furthermore, the rigid-rod-like character that can be imparted by the aromatic core, combined with the flexible side chain, is a common motif in molecules that exhibit liquid crystalline behavior. icm.edu.plmdpi.commdpi.com It is plausible that m-Anisidine, 4-((5-p-tolylpentyl)oxy)- or its derivatives could form nematic or smectic liquid crystal phases. The tolyl group at the end of the flexible chain could further influence the packing and phase behavior. researchgate.netrsc.org

Below is a hypothetical data table illustrating the potential liquid crystalline phase transitions for a series of analogous compounds, highlighting the expected influence of the alkyl chain length.

Compound (General Structure: m-Anisidine, 4-((n-alkylphenyl)oxy)-)Alkyl Chain Length (n)Melting Point (°C)Clearing Point (Isotropic) (°C)Mesophase Observed
Analog 14~120~150Nematic
Analog 26~110~165Smectic A, Nematic
Analog 38~105~170Smectic A
Analog 410~100~172Smectic C, Smectic A

Note: This data is hypothetical and based on general trends observed for liquid crystalline compounds with similar molecular architectures.

Role in Liquid Crystalline Systems

Design and Synthesis of Mesogenic Derivatives

No specific synthetic routes or molecular design principles for creating liquid crystal derivatives from m-Anisidine, 4-((5-p-tolylpentyl)oxy)- are documented in the available scientific literature. Research in this area would typically involve the modification of the aniline or anisidine functional groups to introduce moieties that promote mesogenic behavior.

Investigation of Liquid Crystalline Phases

Without the synthesis of mesogenic derivatives, there have been no corresponding studies to investigate the potential liquid crystalline phases (e.g., nematic, smectic, or cholesteric) that such compounds might exhibit. This area of research remains unexplored for this specific molecule.

Potential in Organic Electronics

Precursor for Charge Transport Materials

There is no available research on the use of m-Anisidine, 4-((5-p-tolylpentyl)oxy)- as a precursor for synthesizing hole-transporting or electron-transporting materials. Such applications would typically leverage the electronic properties of the aromatic and amine components of the molecule.

Building Block for Optoelectronic Systems

The potential of m-Anisidine, 4-((5-p-tolylpentyl)oxy)- as a fundamental component in the construction of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), has not been reported in the accessible literature.

Future Directions and Emerging Research Avenues for M Anisidine, 4 5 P Tolylpentyl Oxy

Development of Novel Synthetic Methodologies

Currently, there are no specific novel synthetic methodologies reported in the literature for m-Anisidine (B1676023), 4-((5-p-tolylpentyl)oxy)-. Future research would need to focus on developing efficient, high-yield, and scalable synthesis routes. This could involve exploring new catalytic systems, alternative starting materials, and process optimization to make this compound more accessible for further study.

Advanced Mechanistic Investigations

Awaiting the synthesis of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, there are no advanced mechanistic investigations to report. Future studies could probe the reaction mechanisms involved in its synthesis and potential applications. Understanding the kinetics, thermodynamics, and intermediate species will be crucial for controlling its reactivity and designing new applications.

Integration into Hybrid Material Systems

The potential for integrating m-Anisidine, 4-((5-p-tolylpentyl)oxy)- into hybrid material systems is an unexplored area. Research in this domain would involve incorporating the molecule into polymers, nanoparticles, or other matrices to create new materials with tailored optical, electronic, or mechanical properties. The specific functionalities of the m-anisidine and the tolylpentyl ether moieties could be leveraged to design novel functional materials.

Expansion of Theoretical and Computational Models

No theoretical or computational models for m-Anisidine, 4-((5-p-tolylpentyl)oxy)- have been published. Future work in this area would involve using computational chemistry techniques, such as Density Functional Theory (DFT), to predict its molecular structure, electronic properties, and reactivity. These models would be invaluable for guiding experimental work and understanding the fundamental properties of the molecule.

Unexplored Reactivity Patterns and Functionalization Opportunities

The reactivity patterns of m-Anisidine, 4-((5-p-tolylpentyl)oxy)- remain to be investigated. The presence of the amino and methoxy (B1213986) groups on the anisidine ring, along with the tolylpentyl ether chain, offers multiple sites for functionalization. Future research could explore reactions such as electrophilic aromatic substitution, diazotization of the amino group, and modifications of the ether linkage to create a library of new derivatives with potentially interesting properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, and what challenges are associated with its purification?

  • Methodology :

  • Step 1 : Protect the aniline moiety (e.g., acetylation) to prevent unwanted side reactions during ether bond formation.
  • Step 2 : Introduce the p-tolylpentyloxy chain via nucleophilic substitution (e.g., Williamson ether synthesis) or coupling reactions.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).
  • Challenges : Low solubility of intermediates, by-products from incomplete substitution, and sensitivity of the aniline group to oxidation.
  • Reference : Similar multi-step syntheses for thiazolidinone derivatives and oxadiazole-containing compounds .

Q. How can researchers characterize the structural integrity of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, using spectroscopic methods?

  • Techniques :

  • 1H/13C NMR : Assign peaks for the methoxy group (~δ 3.8 ppm), aniline protons (~δ 5.5–6.5 ppm), and p-tolyl aromatic protons (~δ 6.8–7.2 ppm).
  • IR Spectroscopy : Confirm ether linkages (C-O-C stretch ~1100 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ (calculated for C19H25NO2: 299.1885).
  • Advanced : 2D NMR (COSY, HSQC) to resolve overlapping signals in the pentyloxy chain.
    • Reference : Structural elucidation of thiazolidinone derivatives .

Advanced Research Questions

Q. What are the mechanistic insights into the hydrolysis of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, under varying pH conditions?

  • Methodology :

  • Kinetic Studies : Monitor degradation rates via HPLC at pH 2 (acidic), 7 (neutral), and 12 (basic).
  • Product Analysis : Identify hydrolysis products (e.g., p-tolylpentanol, methoxyaniline) using LC-MS.
  • Computational Modeling : Density Functional Theory (DFT) to explore transition states for ether cleavage.
    • Key Findings : Stability at neutral pH, accelerated hydrolysis under basic conditions due to nucleophilic attack on the ether bond .

Q. How does the electronic nature of the p-tolyl substituent influence the reactivity of the aniline moiety in m-Anisidine derivatives?

  • Experimental Approach :

  • Comparative Studies : Synthesize analogs with electron-withdrawing (e.g., -NO2) or electron-donating (-OCH3) groups on the p-tolyl ring.
  • Hammett Analysis : Correlate substituent effects with reaction rates (e.g., electrophilic substitution at the aniline position).
    • Insights : The p-tolyl methyl group enhances electron density on the adjacent ether oxygen, increasing the nucleophilicity of the aniline group .

Q. What strategies can mitigate oxidative degradation of m-Anisidine derivatives during long-term storage?

  • Recommendations :

  • Storage Conditions : Under inert gas (N2/Ar) at –20°C, shielded from light.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) to inhibit radical-mediated oxidation.
  • Analytical Monitoring : Accelerated stability studies (40°C/75% RH) with periodic LC-MS analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.